molecular formula C43H53N5O8S B610927 索瓦普利韦 CAS No. 1001667-23-7

索瓦普利韦

货号 B610927
CAS 编号: 1001667-23-7
分子量: 799.98
InChI 键: MHFMTUBUVQZIRE-WINRQGAFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sovaprevir (codenamed ACH-1625) is an experimental drug designed to treat the hepatitis C virus . It is under development by Achillion Pharmaceuticals . It acts as a NS3/4A inhibitor .


Synthesis Analysis

Sovaprevir is produced through a series of chemical reactions. The process involves adding compound E to F-1 to provide Sovaprevir . The synthesis process has been optimized by telescoping the first three steps and last two steps of the five-step process .


Molecular Structure Analysis

Sovaprevir has a molecular formula of C43H53N5O8S . Its exact mass is 799.36 and its molecular weight is 799.980 . The elemental analysis shows that it contains Carbon (64.56%), Hydrogen (6.68%), Nitrogen (8.75%), Oxygen (16.00%), and Sulfur (4.01%) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sovaprevir are complex and involve multiple steps . Optimization of oxidation, which is one of the critical steps in the total synthesis, is discussed .


Physical And Chemical Properties Analysis

Sovaprevir has a molar mass of 799.98 g/mol . It is a dipeptide , which means it is a compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

科学研究应用

丙型肝炎治疗

索瓦普利韦是一种用于治疗丙型肝炎病毒的实验性药物 {svg_1} {svg_2}. 它作为一种 NS3/4A 抑制剂发挥作用 {svg_3} {svg_4},这意味着它抑制了 NS3/4A 蛋白酶的功能,而这种酶是丙型肝炎病毒复制所必需的 {svg_5}.

直接作用抗病毒药物 (DAA)

索瓦普利韦被归类为直接作用抗病毒药物 (DAA) {svg_6} {svg_7}. DAA 是针对丙型肝炎病毒生命周期中特定步骤的药物 {svg_8}. 它们提高了丙型肝炎治疗的疗效和耐受性 {svg_9}.

临床试验

索瓦普利韦已在丙型肝炎治疗的临床试验中进行了研究 {svg_10} {svg_11}. 例如,一项 2a 期试验评估了 12 周索瓦普利韦、ACH-0143102 和利巴韦林联合治疗对基因型 1 (GT-1)、治疗 naive、丙型肝炎病毒受试者的安全性、耐受性和疗效 {svg_12}.

药效学

虽然目前没有关于索瓦普利韦的具体药效学信息 {svg_13},但已知它是一种 NS3/4A 抑制剂 {svg_14} {svg_15}. 这表明它通过靶向病毒的特定非结构蛋白来破坏丙型肝炎病毒的复制和感染过程 {svg_16}.

药代动力学

索瓦普利韦的药代动力学特性,如吸收、分布、代谢和消除,目前尚不清楚 {svg_17}. 进一步的研究和临床试验可能会提供更多关于这方面的信息。

不良反应和禁忌症

目前尚无关于索瓦普利韦不良反应和禁忌症的信息 {svg_18}. 但是,与所有药物一样,索瓦普利韦可能会产生副作用,并且可能不适合某些患者群体使用。需要更多的研究才能全面了解这些方面。

作用机制

Target of Action

Sovaprevir is an experimental drug designed to treat the hepatitis C virus . The primary target of Sovaprevir is the NS3/NS4A protein . This protein is a serine protease essential for the life cycle of the hepatitis C virus .

Mode of Action

Sovaprevir acts as an inhibitor of the NS3/NS4A protein .

Biochemical Pathways

The biochemical pathways affected by Sovaprevir are those involved in the replication of the hepatitis C virus. By inhibiting the NS3/NS4A protein, Sovaprevir disrupts the viral life cycle, preventing the virus from multiplying . The downstream effects of this disruption are a reduction in viral load and potentially, the elimination of the virus from the body .

Pharmacokinetics

Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Sovaprevir’s action are a reduction in the replication of the hepatitis C virus . This can lead to a decrease in viral load and potentially, the elimination of the virus from the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sovaprevir. These factors can include the physical environment of the body, such as the presence of other diseases or conditions, the patient’s diet and lifestyle, and the use of other medications . Additionally, social and economic factors, such as access to healthcare and medication, can also influence the effectiveness of Sovaprevir .

未来方向

Sovaprevir is currently under development by Achillion Pharmaceuticals . It received fast track status from the U.S. Food and Drug Administration in 2012 , indicating that it is a drug of potential importance in treating a serious condition. The future directions of Sovaprevir will likely depend on the results of ongoing research and clinical trials.

生化分析

Biochemical Properties

Sovaprevir plays a crucial role in inhibiting the NS3/4A protease, an enzyme necessary for the cleavage of the HCV polyprotein into functional viral proteins. By binding to the active site of the NS3/4A protease, Sovaprevir prevents the proteolytic processing of the viral polyprotein, thereby inhibiting viral replication . The compound interacts with the serine protease domain of the NS3 protein and the NS4A cofactor, forming a stable complex that blocks the enzyme’s activity .

Cellular Effects

Sovaprevir exerts significant effects on hepatocytes, the primary target cells of HCV. By inhibiting the NS3/4A protease, Sovaprevir disrupts the viral life cycle, leading to a reduction in viral load within infected cells . This inhibition also affects cellular processes such as gene expression and cell signaling pathways, as the viral protease is involved in modulating host cell functions to favor viral replication . Consequently, Sovaprevir can restore normal cellular metabolism and immune responses in infected hepatocytes .

Molecular Mechanism

At the molecular level, Sovaprevir binds to the active site of the NS3/4A protease, forming a covalent bond with the serine residue in the enzyme’s catalytic triad . This binding inhibits the protease’s activity, preventing the cleavage of the HCV polyprotein into functional viral proteins . Additionally, Sovaprevir’s interaction with the NS4A cofactor enhances its inhibitory effect by stabilizing the protease-inhibitor complex . This dual mechanism of action ensures a robust inhibition of viral replication.

Temporal Effects in Laboratory Settings

In laboratory settings, Sovaprevir has demonstrated stability over extended periods, maintaining its inhibitory activity against the NS3/4A protease . Studies have shown that Sovaprevir remains effective in inhibiting viral replication over time, with minimal degradation observed in vitro . Long-term exposure to Sovaprevir in cell culture models has resulted in sustained reductions in viral load and restoration of normal cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of Sovaprevir vary with different dosages. At therapeutic doses, Sovaprevir effectively reduces viral load and improves liver function without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.

Metabolic Pathways

Sovaprevir is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes, particularly CYP3A4 . The metabolites of Sovaprevir are then excreted via the biliary route . The drug’s metabolism can influence its pharmacokinetics and efficacy, as variations in enzyme activity may affect the concentration of active drug in the bloodstream .

Transport and Distribution

Within cells, Sovaprevir is transported and distributed to the endoplasmic reticulum, where the NS3/4A protease is localized . The drug’s distribution is facilitated by its interaction with cellular transporters and binding proteins that direct it to the site of action . This targeted distribution ensures that Sovaprevir effectively inhibits the viral protease within infected cells.

Subcellular Localization

Sovaprevir predominantly localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on the NS3/4A protease . The compound’s subcellular localization is mediated by targeting signals and post-translational modifications that direct it to the appropriate cellular compartment . This precise localization is crucial for the drug’s efficacy in inhibiting viral replication.

属性

IUPAC Name

(2S,4R)-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-1-[(2S)-3,3-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)butanoyl]-4-(7-methoxy-2-phenylquinolin-4-yl)oxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53N5O8S/c1-6-28-25-43(28,41(52)46-57(53,54)31-16-17-31)45-39(50)36-22-30(26-48(36)40(51)33(42(2,3)4)23-38(49)47-19-11-8-12-20-47)56-37-24-34(27-13-9-7-10-14-27)44-35-21-29(55-5)15-18-32(35)37/h6-7,9-10,13-15,18,21,24,28,30-31,33,36H,1,8,11-12,16-17,19-20,22-23,25-26H2,2-5H3,(H,45,50)(H,46,52)/t28-,30-,33-,36+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFMTUBUVQZIRE-WINRQGAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)N1CCCCC1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00142994
Record name Sovaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

800.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001667-23-7
Record name Sovaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001667-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sovaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001667237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sovaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sovaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOVAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND9V3MN6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。